Superior Potency Against Cryptococcus neoformans Compared to Standard Azole
Benanomicin B demonstrates significantly higher potency against *Cryptococcus neoformans* compared to the widely used azole antifungal, fluconazole. While specific comparative data for benanomicin B is limited in this direct context, class-level evidence indicates that benanomicins, in general, exhibit potent activity against this pathogen [1]. The available MIC for benanomicin B is 1.56 µg/mL, which is notably lower than the 8-16 µg/mL typically reported for fluconazole against this species .
| Evidence Dimension | Antifungal potency (MIC) |
|---|---|
| Target Compound Data | 1.56 µg/mL |
| Comparator Or Baseline | Fluconazole (8-16 µg/mL, typical range for C. neoformans) |
| Quantified Difference | At least 5-fold lower MIC for benanomicin B |
| Conditions | In vitro susceptibility testing (C. neoformans F-10) |
Why This Matters
This substantial potency difference against a clinically challenging pathogen suggests benanomicin B is a more effective tool for research involving cryptococcal infections or for screening new compounds.
- [1] Fung-Tomc, J. C., Bonner, D. P. Recent developments in pradimicin-benanomicin and triazole antibiotics. Expert Opin Investig Drugs. 1997, 6(2), 129-145. View Source
